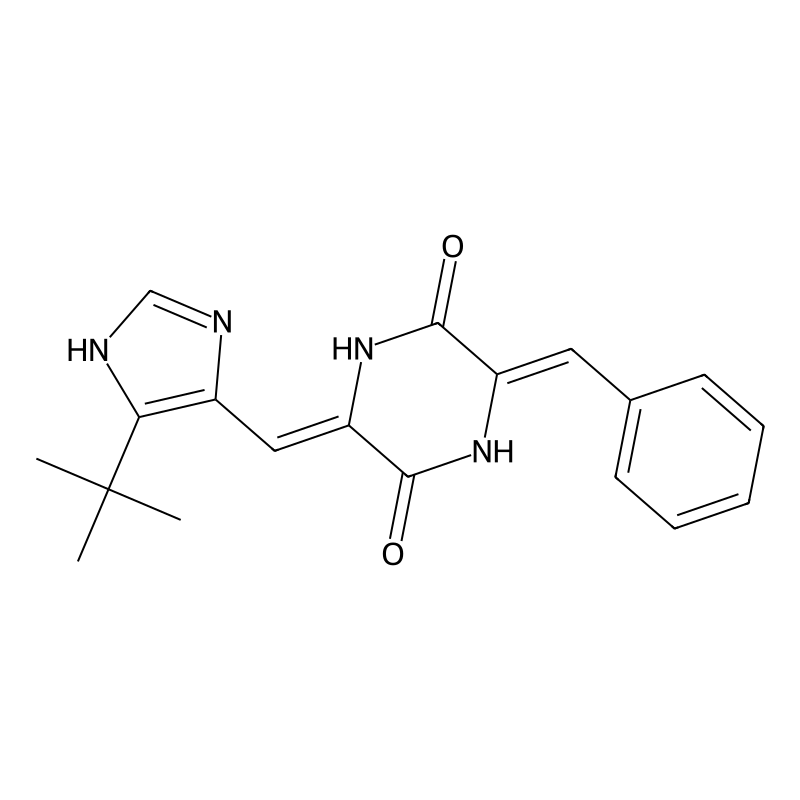

Plinabulin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Cancer Immunity and Immunotherapy

Field: Oncology, Immunotherapy

Summary: Plinabulin, a distinct microtubule-targeting drug, has been shown to modulate dendritic cell maturation and enhance anti-tumor immunity.

Methods: The effects of plinabulin on macrophage polarization were investigated in vitro and in vivo.

Results: The regressing tumors were characterized by an increase in M1-like/M2-like tumor-associated macrophages (TAM) ratio.

Application in Small Cell Lung Cancer (SCLC)

Field: Oncology, Lung Cancer

Methods: In a multi-center phase II study, patients with recurrent extensive-stage SCLC who had progressed on prior platinum-based chemotherapy and anti-PD (L)1 therapy were enrolled.

Results: Median progression-free survival (PFS) was 1.6 months.

Application in Chemotherapy-Induced Neutropenia

Field: Oncology, Chemotherapy

Summary: Plinabulin is being investigated for the reduction of chemotherapy-induced neutropenia.

Application in KRAS Mutated Tumors

Field: Oncology, Genetic Mutations

Summary: Plinabulin is being investigated for anti-cancer effects in KRAS mutated tumors.

Application in Non-Small Cell Lung Cancer (NSCLC)

Summary: Plinabulin is being investigated as a potential anticancer agent in non–small cell lung cancer.

Application in Solid (Non-Myeloid) Cancers

Field: Oncology, Solid Tumors

Application in Radiation Therapy

Field: Oncology, Radiation Therapy

Methods: In vitro assays involved combining plinabulin with radiation in different timings before and after radiation.

Results: In the TSA model, triple therapy triggered a stronger abscopal effect than irradiation plus αPD1.

Application in Chemotherapy-Induced Neutropenia (CIN)

Plinabulin is a small molecule compound under development by BeyondSpring Pharmaceuticals, primarily known for its potential in oncology. It is a synthetic derivative of phenylahistin, a natural product derived from certain Aspergillus species. The compound has garnered attention for its unique mechanism of action, which involves blocking the polymerization of tubulin. This action leads to various biological effects, including enhanced immune responses and disruption of tumor blood supply, making it a candidate for treating non-small cell lung cancer and reducing chemotherapy-induced neutropenia .

Plinabulin disrupts microtubule polymerization, essential for cell division, by binding to a unique tubulin pocket []. This disrupts tumor cell growth. Plinabulin also exhibits immunomodulatory effects. It promotes the maturation of dendritic cells, crucial for immune response, and enhances the activity of CD8+ T cells, which can directly kill cancer cells [, ]. Additionally, Plinabulin disrupts the tumor blood supply and activates the JNK pathway, further contributing to its anti-tumor activity [].

- Isomerization: The rearrangement of atoms within the molecule.

- Oxidation: The loss of electrons or an increase in oxidation state.

- Reduction: The gain of electrons or a decrease in oxidation state.

- Hydration: The addition of water molecules to the compound.

- Conjugation: The process where two compounds are joined together, often enhancing solubility and excretion .

These reactions result in various metabolites that may influence the compound's pharmacokinetics and pharmacodynamics.

Plinabulin exhibits significant biological activity primarily through its action on tubulin, a key protein in cell structure and function. By inhibiting tubulin polymerization, Plinabulin disrupts microtubule dynamics, which is crucial for cell division and intracellular transport. This disruption leads to:

- Enhanced Immune Response: Plinabulin activates pathways such as c-Jun N-terminal kinase (JNK), which plays a role in immune signaling .

- Vascular Disruption: The compound disrupts the blood supply to tumors, which can enhance the effectiveness of other cancer treatments .

- Induction of Cell Death: It promotes apoptosis in certain tumor cell lines by interfering with their cellular machinery .

The synthesis of Plinabulin involves multi-step organic reactions that typically start from simpler chemical precursors. Although specific proprietary methods used by BeyondSpring Pharmaceuticals are not publicly detailed, general synthetic approaches for similar compounds include:

- Formation of Diketopiperazine Framework: This involves cyclization reactions that create the core structure.

- Functional Group Modifications: Subsequent steps introduce various functional groups that enhance biological activity and solubility.

- Purification and Characterization: Final products are purified using techniques like high-performance liquid chromatography (HPLC) and characterized through spectroscopic methods .

Plinabulin is primarily being investigated for its applications in cancer therapy. Its notable applications include:

- Treatment of Non-Small Cell Lung Cancer: Currently undergoing Phase 3 clinical trials for this indication .

- Reduction of Chemotherapy-Induced Neutropenia: A condition characterized by low white blood cell counts following chemotherapy, where Plinabulin may offer protective effects .

- Combination Therapy with Immune Checkpoint Inhibitors: Enhancing the efficacy of existing immunotherapies in treating KRAS mutated tumors .

Plinabulin's interactions with other compounds and biological systems have been studied to understand its efficacy and safety profile better. Key findings include:

- Binding Affinity to Tubulin: Plinabulin binds at the boundary region between alpha and beta tubulin, near the colchicine binding site, indicating a unique mode of action compared to other tubulin inhibitors .

- Synergistic Effects with Other Agents: Studies suggest that combining Plinabulin with immune checkpoint inhibitors may lead to improved therapeutic outcomes in cancer treatment .

Several compounds share structural or functional similarities with Plinabulin. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Colchicine | Binds to tubulin, inhibiting polymerization | Traditional treatment for gout; well-studied |

| Vincristine | Prevents microtubule formation | Commonly used in chemotherapy; derived from periwinkle |

| Paclitaxel | Stabilizes microtubules | Widely used in cancer therapy; derived from yew trees |

| Phenylahistin | Inhibits tubulin polymerization | Natural product precursor to Plinabulin; less selective |

Plinabulin's uniqueness lies in its dual role as both a vascular disrupting agent and an immune modulator, setting it apart from traditional chemotherapeutic agents that primarily focus on cytotoxicity without enhancing immune responses .

Competitive Inhibition at the Colchicine-Binding Site

Plinabulin functions as a competitive inhibitor of the colchicine binding site on tubulin heterodimers [1] [2]. X-ray crystallographic studies have revealed that plinabulin binds to the colchicine binding site, though with distinct structural characteristics compared to classical colchicine binding [3]. The compound exhibits evidence of competition between plinabulin and colchicine for binding, as demonstrated through biochemical binding assays [4] [5].

Structurally, plinabulin binds much deeper than colchicine, positioning itself within the β-subunit rather than at the traditional interface of the α and β subunits in the tubulin heterodimer [3]. Only the imidazole moiety of plinabulin overlaps with the A-ring of colchicine, indicating a partial overlap with the classical colchicine binding site [3]. The binding occurs at a site and with kinetics that are unique from other tubulin targeting agents, including taxanes, vincas, and colchicine itself [1] [6].

High-resolution crystal structures of plinabulin bound to different tubulin isotypes have been solved at 1.52 Å for βII-tubulin (PDB code 6S8K) and 1.801 Å for βIII-tubulin (PDB code 6S8L) [7] [8]. These structures demonstrate that plinabulin forms two direct hydrogen bonds with tubulin residues βE198 and βV236, and a water-bridged hydrogen bond with residue αT179 [3]. The binding affinity of plinabulin operates in the nanomolar range, consistent with its potent biological activity [9] [10].

Reversible vs. Irreversible Tubulin Depolymerization Dynamics

Plinabulin exhibits reversible binding characteristics to β-tubulin, distinguishing it from irreversible covalent inhibitors [1] [11] [12]. The compound does not change the apo or unbound structure of tubulin, which results in a reversible and transient interaction with microtubules [1]. This differentiated binding kinetics from other tubulin binding agents contributes to plinabulin's well-tolerated safety profile observed in over 700 cancer patients [1].

The reversible nature of plinabulin binding is evidenced by its faster washout characteristics compared to other microtubule destabilizers such as vinblastine and combretastatin A4 [13] [14]. Molecular dynamics studies have shown that plinabulin washes out faster from cells than other microtubule destabilizers, which likely translates to pharmacokinetic differences [15]. Despite this faster washout, computational residence time calculations indicate that plinabulin displays higher residence time than combretastatin-A4 but lower residence time than colchicine [16].

The thermodynamic analysis of plinabulin binding to tubulin isotypes has revealed that binding is slightly more thermodynamically favorable to αβII compared to αβIII tubulin [17] [16]. This selectivity is based on differential binding and residence time in the colchicine binding site of the two isotypes, providing insights into tubulin isotype selectivity [18]. Plinabulin demonstrates more persistent binding to βII- compared to βIII-tubulin, allowing for prediction of isotype-expression-dependent drug sensitivity [16].

The reversible binding characteristics of plinabulin are further highlighted by its photochromic properties. The compound demonstrates up to 56-fold reversible activity photomodulation, with the ability for irreversible photoactivation using cyan light to enhance cytotoxicity up to three orders of magnitude [19]. This photomodulation occurs due to the presence of a peptide-derived photoswitchable motif hemipiperazine within the plinabulin scaffold [19].

Immunomodulatory Effects via GEF-H1 Activation

Dendritic Cell Maturation and Antigen Presentation

Plinabulin exerts its immunomodulatory effects through the release of the immune defense protein GEF-H1 (guanine nucleotide exchange factor-H1) upon microtubule destabilization [1] [20]. This mechanism represents a novel intracellular axis in dendritic cells that promotes protective anti-tumor immunity [20] [21]. The released GEF-H1 drives a distinct cell signaling program dominated by the c-Jun N-terminal kinase (JNK) pathway and AP-1/ATF transcriptional response for control of innate and adaptive immune responses [20].

The GEF-H1 activation pathway leads to potent dendritic cell maturation, characterized by upregulation of key maturation markers including CD80, CD86, and MHC-II [22] [23] [24]. This maturation process enhances the antigen-presenting capacity of dendritic cells, which are recognized as the most potent antigen-presenting cells in the immune system [1]. The enhanced dendritic cell function facilitates improved cross-presentation of tumor antigens to CD8+ T cells [20].

Clinical studies have demonstrated that responding patients show significantly higher GEF-H1 immune activation scores in peripheral blood and intratumorally at pretreatment baseline [25] [26]. Post-treatment analysis reveals dendritic cell activation and T-cell clonal expansion in responding patients compared to those with progressive disease [25]. This provides clinical validation of the preclinical mechanism of action through dendritic cell maturation.

T-Cell Priming in Tumor Microenvironments

The plinabulin-induced dendritic cell maturation directly translates to enhanced T-cell priming and activation within tumor microenvironments [1] [20]. The maturation of dendritic cells results in increased antigen presentation and T-cell activation, which contributes to plinabulin's anticancer activity [6] [27]. This process involves the activation of tumor antigen-specific T-cells that target cancer cells [1].

Mechanistically, the GEF-H1-dependent signaling enhances the cancer-immunity cycle by promoting proper priming and activation of tumor-specific effector T cells [1]. These activated T cells subsequently infiltrate the tumor microenvironment and destroy cancer cells. Preclinical studies have demonstrated increased percentages of CD8+ T cells in tumors treated with the triple combination of plinabulin, radiation, and anti-PD1 therapy [28].

The enhanced T-cell priming is particularly relevant in the context of immune checkpoint inhibitor therapy. Plinabulin's ability to mature dendritic cells provides a complementary mechanism to checkpoint inhibition by ensuring adequate antigen presentation and T-cell activation [28] [24]. This explains the synergistic effects observed when plinabulin is combined with PD-1/PD-L1 inhibitors, especially in patients who have progressed on prior immunotherapy [25] [26].

Clinical evidence supports the T-cell activation mechanism, with single-cell RNA sequencing analysis of tumor biopsies showing activation of a GEF-H1-dependent immune signature in subtypes of dendritic cells and monocyte-derived macrophages in responding patients [28]. This molecular evidence confirms that plinabulin's immunomodulatory effects translate to meaningful clinical responses through enhanced T-cell priming in tumor microenvironments.

Antiangiogenic Activity Through Vascular Disruption

Plinabulin demonstrates potent antiangiogenic activity through its function as a vascular disrupting agent [29] [30]. The compound exhibits potent interruption of tumor blood flow due to disruption of tumor vascular endothelial cells, resulting in tumor necrosis [29]. This vascular disrupting activity is achieved at low nanomolar concentrations, with significant effects observed at 5 nanomolar treatment for 12 hours [29] [31].

The antiangiogenic mechanism involves direct effects on endothelial cell function and viability. Plinabulin induces apoptotic cell death in vascular endothelial cells while showing selectivity for tumor versus normal vasculature [29]. Capillary tubule formation assays using human umbilical vein endothelial cells (HUVECs) demonstrate that plinabulin triggers a 70-80% decrease in tubule formation [29] [31]. This represents a fundamental disruption of the angiogenic process necessary for tumor blood vessel formation.

Cell migration studies further support the antiangiogenic mechanism, showing that plinabulin causes a 48% reduction in endothelial cell migration [29] [31]. The compound affects chemotactic motility of both tumor cells and endothelial cells, with a 58% reduction observed in multiple myeloma cells and similar effects in HUVECs [29]. These effects on cell migration are crucial for preventing the formation of new blood vessels that support tumor growth and metastasis.

Immunohistochemical analysis of tumor sections from plinabulin-treated animals reveals significant reduction in Factor VIII expression, a marker of vascular endothelium [29]. This provides direct evidence of the vascular disrupting activity in vivo. The selective collapse of tumor vasculature leads to tumor necrosis while sparing normal tissue vasculature, contributing to the favorable therapeutic index observed with plinabulin treatment [29] [31].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

Other CAS

Wikipedia

Dates

2. Plinabulin also exerts an early-onset of action in CIN prevention in week 1 after chemotherapy by boosting the number of hematopoietic stem/progenitor cells (HSPCs) (Tonra Cancer Cgemother Pharmacol 2020).

3. "Assessment of Docetaxel + Plinabulin Compared to Docetaxel + Placebo in Patients With Advanced NSCLC With at Least One Measurable Lung Lesion (DUBLIN-3)".

4. Heist, R.S.; Aren, O.R.; Mita, A.C.; Polikoff, J.; Bazhenova, L.; Lloyd, G.K.; Mikrut, W.; Reich, W.; Spear, M.A.; Huang, L. (2014). Randomized Phase 2 Trial of Plinabulin (NPI-2358) Plus Docetaxel in Patients with Advanced Non-Small Lung Cancer (NSCLC). J Clin Oncol 32:5s (abstr 8054). {{cite conference}}: |format= requires |url= (help)

5. "Nivolumab and Plinabulin in Treating Patients With Stage IIIB-IV, Recurrent, or Metastatic Non-small Cell Lung Cancer".

6. Nivolumab in Combination With Plinabulin in Patients With Metastatic Non-Small Cell Lung Cancer (NSCLC).

7. Lloyd, G.K.; Du, L.; Lee, G.; Dalsing-Hernandez, J.; Kotlarczyk, K.; Gonzalez, K.; Nawrocki, S.; Carew, J.; Huang, L. (October 5–9, 2015). Activity of Plinabulin in Tumor Models with Kras Mutations. Proceedings of the International Conference on Molecular Targets and Cancer Therapeutics (Philadelphia (PA) AACR 2015 Abstract nr. 184). Boston MA. {{cite conference}}: |format= requires |url= (help)

8. Lloyd, G.K.; Muller, Ph.; Kashyap, A.; Zippelius, A.; Huang, L. (January 7–9, 2016). Plinabulin: Evidence for an Immune Mediated Mechanism of Action. Proceedings of the Meeting on the Function of Tumor Microenvironment in Cancer Progression (Philadelphia (PA) AACR 2016 Abstract nr A07). San Diego CA. {{cite conference}}: |format= requires |url= (help)

9. Singh, A.V.; Bandi, M.; Raje, N.; Richardson, P.; Palladino, M.A.; Chauhan, D.; Anderson, K. (2011). "A Novel Vascular Disrupting Agent Plinabulin Triggers JNK-Mediated Apoptosis and Inhibits Angiogenesis in Multiple Myeloma Cells". Blood. 117 (21): 5692–5700. doi:10.1182/blood-2010-12-323857. PMC 3110026. PMID 21454451.